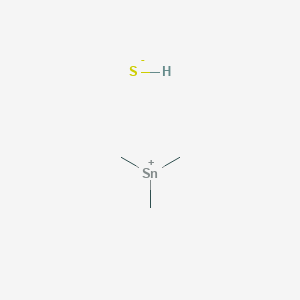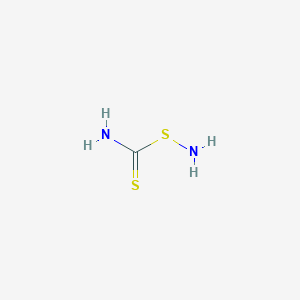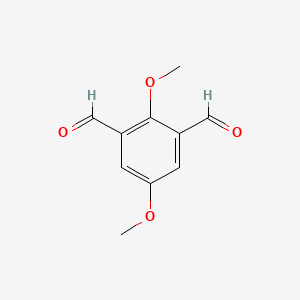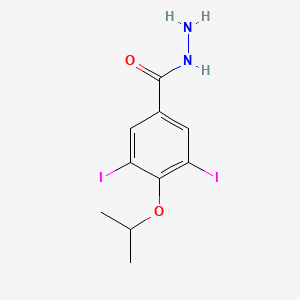
Benzoic acid, 3,5-diiodo-4-isopropoxy-, hydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzoic acid, 3,5-diiodo-4-isopropoxy-, hydrazide: is an organic compound with the molecular formula C10H12I2N2O2. This compound is a derivative of benzoic acid, where the hydrogen atoms at positions 3 and 5 on the benzene ring are replaced by iodine atoms, and the hydrogen atom at position 4 is replaced by an isopropoxy group. The carboxylic acid group is converted to a hydrazide group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of benzoic acid, 3,5-diiodo-4-isopropoxy-, hydrazide typically involves the following steps:
Iodination: The starting material, 4-isopropoxybenzoic acid, undergoes iodination at positions 3 and 5 using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide.
Conversion to Hydrazide: The iodinated product is then converted to the hydrazide by reacting with hydrazine hydrate under reflux conditions.
Industrial Production Methods: This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Benzoic acid, 3,5-diiodo-4-isopropoxy-, hydrazide can undergo oxidation reactions, typically resulting in the formation of corresponding oxides.
Reduction: This compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: The iodine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of benzoic acid derivatives with oxidized functional groups.
Reduction: Formation of reduced benzoic acid derivatives.
Substitution: Formation of substituted benzoic acid derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as a precursor in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine:
- Explored for its potential use in drug development, particularly for its hydrazide moiety, which is known to exhibit various pharmacological activities.
Industry:
Wirkmechanismus
The mechanism of action of benzoic acid, 3,5-diiodo-4-isopropoxy-, hydrazide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its hydrazide group. This interaction can lead to the inhibition or activation of these targets, resulting in various biological effects. The iodine atoms and isopropoxy group may also contribute to the compound’s overall activity by influencing its binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
- Benzoic acid, 3,5-diiodo-4-propoxy-, hydrazide
- Benzoic acid, 4-hydroxy-3,5-dimethoxy-, hydrazide
- Benzoic acid, 2-hydroxy-3,5-diiodo-
Comparison:
- Benzoic acid, 3,5-diiodo-4-propoxy-, hydrazide: Similar structure but with a propoxy group instead of an isopropoxy group. This difference can affect the compound’s solubility and reactivity.
- Benzoic acid, 4-hydroxy-3,5-dimethoxy-, hydrazide: Contains methoxy groups instead of iodine atoms, leading to different chemical and biological properties.
- Benzoic acid, 2-hydroxy-3,5-diiodo-: The hydroxyl group at position 2 can significantly alter the compound’s reactivity and interaction with biological targets .
Conclusion
Benzoic acid, 3,5-diiodo-4-isopropoxy-, hydrazide is a versatile compound with potential applications in various scientific fields. Its unique structure allows it to participate in a wide range of chemical reactions, making it a valuable tool for researchers. Further studies are needed to fully understand its mechanism of action and to explore its potential in drug development and other industrial applications.
Eigenschaften
CAS-Nummer |
24022-28-4 |
|---|---|
Molekularformel |
C10H12I2N2O2 |
Molekulargewicht |
446.02 g/mol |
IUPAC-Name |
3,5-diiodo-4-propan-2-yloxybenzohydrazide |
InChI |
InChI=1S/C10H12I2N2O2/c1-5(2)16-9-7(11)3-6(4-8(9)12)10(15)14-13/h3-5H,13H2,1-2H3,(H,14,15) |
InChI-Schlüssel |
DCVRENSZNGKLTQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OC1=C(C=C(C=C1I)C(=O)NN)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


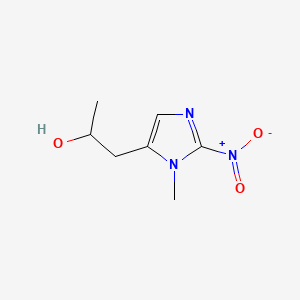


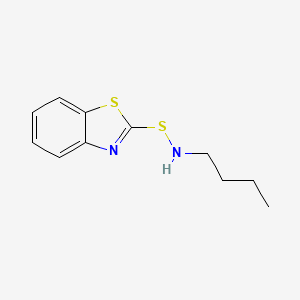
![Methanone, [2-(benzoyloxy)phenyl]phenyl-](/img/structure/B14693930.png)
![Ethyl 4-[4-[[butan-2-yl(methyl)amino]diazenyl]phenyl]butanoate](/img/structure/B14693933.png)


![N-[(4-chlorophenyl)carbamoyl]formamide](/img/structure/B14693980.png)


